N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 301683-38-5
VCID: VC0476752
InChI: InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34g/mol

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

CAS No.: 301683-38-5

Main Products

VCID: VC0476752

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34g/mol

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide - 301683-38-5

CAS No. 301683-38-5
Product Name N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Molecular Formula C13H15N3O3S
Molecular Weight 293.34g/mol
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)
Standard InChIKey HRTJVCUWYSKTTP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
PubChem Compound 365337
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator